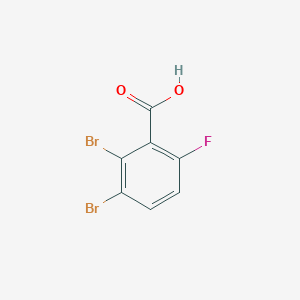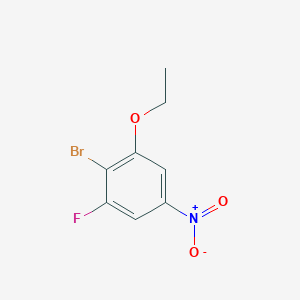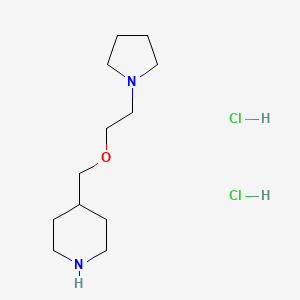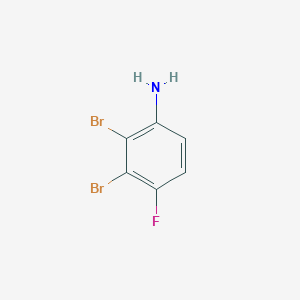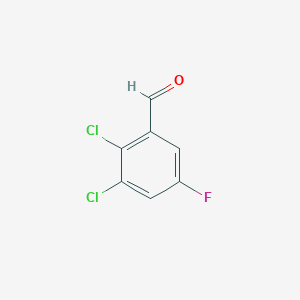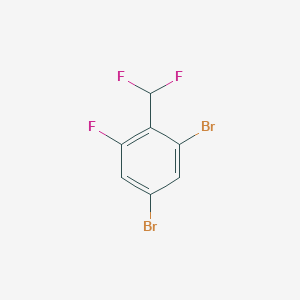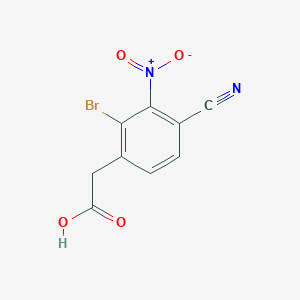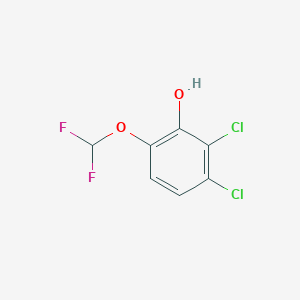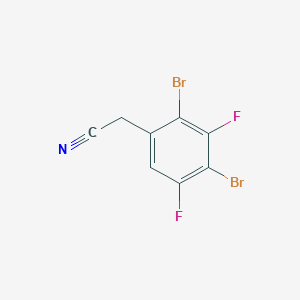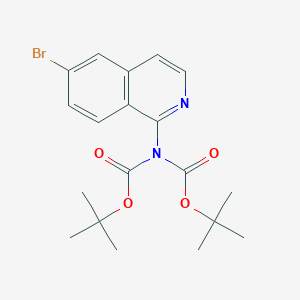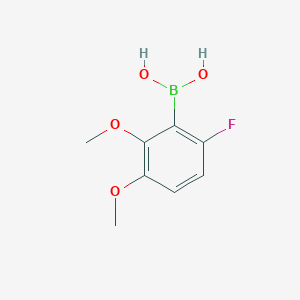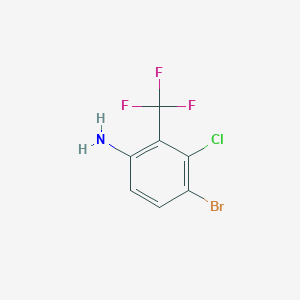![molecular formula C10H17N3O2 B1530161 CARBAMATE DE N-[(3-MÉTHYL-1H-PYRAZOL-4-YL)MÉTHYL] TERT-BUTYLE CAS No. 1183233-93-3](/img/structure/B1530161.png)
CARBAMATE DE N-[(3-MÉTHYL-1H-PYRAZOL-4-YL)MÉTHYL] TERT-BUTYLE
Vue d'ensemble
Description
TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Applications De Recherche Scientifique
TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for treating bacterial infections and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the compound contains a pyrazole ring, which is a common feature in many bioactive molecules . This suggests that the compound may interact with its targets through this functional group.
Biochemical Pathways
Given the presence of the pyrazole ring, it’s possible that the compound could influence a variety of biochemical pathways, depending on the specific targets it interacts with .
Result of Action
Given the compound’s potential interaction with various biological targets, it’s likely that its effects would be diverse and dependent on the specific context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Méthodes De Préparation
The synthesis of TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Another method involves the protection of the amino group of 1-methyl-1H-pyrazol-5-amine with a tert-butyl group, followed by the reaction with methyl chloroformate. This method also requires the use of a base and an organic solvent .
Analyse Des Réactions Chimiques
TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Comparaison Avec Des Composés Similaires
TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE can be compared with other pyrazole derivatives such as:
tert-Butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate: This compound has a similar structure but contains an additional phenyl group, which may alter its chemical properties and biological activity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine:
(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl(methyl)carbamate: This compound contains bromine and cyano groups, making it useful for different synthetic applications.
Propriétés
IUPAC Name |
tert-butyl N-[(5-methyl-1H-pyrazol-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7-8(6-12-13-7)5-11-9(14)15-10(2,3)4/h6H,5H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYRUMGJGKFQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


